n-Octyl |A-D-glucopyranoside-d24
Description
Strategic Role of Deuterated Surfactants in Advanced Biophysical and Structural Biology Investigations
Deuterated surfactants, where hydrogen atoms are replaced by deuterium (B1214612), are indispensable in a variety of advanced biophysical techniques. nih.govquora.comsigmaaldrich.comnih.govpnas.org Their primary advantage lies in their ability to be "invisible" in certain experimental setups, thereby enhancing the signal from the molecule of interest. quora.com This is particularly critical in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. nih.govnih.gov
In NMR, the use of deuterated detergents minimizes interfering signals from the detergent itself, which would otherwise overwhelm the spectrum of the protein being studied. nih.govtandfonline.com This leads to higher resolution and sensitivity, allowing for a more detailed analysis of protein structure and dynamics. quora.comtandfonline.com For instance, the use of fully deuterated micelles has been shown to produce well-resolved 1H NMR spectra of membrane-bound proteins, enabling detailed conformational studies. nih.gov
Similarly, in small-angle neutron scattering (SANS), deuterated surfactants are used for contrast variation. nih.govnih.gov This technique allows researchers to selectively highlight or suppress the scattering from different components of a complex, providing invaluable information about the shape and arrangement of proteins within the detergent micelle. nih.govresearchgate.net The ability to produce highly deuterated proteins and use them in conjunction with deuterated detergents has significantly expanded the toolkit for biophysical studies. nih.gov
Evolution of n-Octyl-α-D-glucopyranoside as a Foundational Tool in Membrane Protein Studies
n-Octyl-D-glucopyranoside, in both its α and β anomeric forms, has become a cornerstone in membrane protein research since its introduction. nih.govcreative-biolabs.comwikipedia.org Its popularity stems from its non-ionic nature, which allows for the gentle solubilization of membrane proteins without causing denaturation. nih.govgenaxxon.commedchemexpress.com This is a critical property for maintaining the native structure and function of the protein, which is essential for meaningful biochemical and structural analysis. genaxxon.com
The compound's high critical micelle concentration (CMC) is another key feature, facilitating its easy removal from protein extracts through dialysis. nih.govthermofisher.com This simplifies purification protocols and ensures that the final protein preparation is free from detergent interference. The development of efficient synthesis methods has also made these detergents more accessible for large-scale protein isolation. wikipedia.org
Over the years, n-octyl glucoside has been successfully used to solubilize and reconstitute a wide range of membrane proteins, from bacterial transporters to viral envelope proteins. nih.govwikipedia.org Its effectiveness in preserving protein integrity has made it one of the most important detergents for the purification and crystallization of membrane proteins, paving the way for numerous structural determinations. sigmaaldrich.comgenaxxon.com
Rationale for Deuterium Labeling in Mechanistic and High-Resolution Research Paradigms
The substitution of hydrogen with its heavier isotope, deuterium, offers significant advantages in high-resolution structural and mechanistic studies. quora.comclearsynth.com This isotopic labeling strategy is particularly powerful in NMR spectroscopy and neutron scattering. nih.govnih.gov
In the context of NMR, replacing hydrogen with deuterium in a biomolecule or its surrounding environment, such as the detergent micelle, reduces the rate of signal relaxation. quora.com This leads to sharper spectral peaks and allows for the study of larger and more complex protein systems that would otherwise be intractable. quora.comcapes.gov.br The use of deuterated solvents and detergents also eliminates the overwhelming signals from these components, which would obscure the signals from the protein of interest. quora.comresearchgate.net
Deuterium labeling is also crucial for investigating the dynamics of molecules. wikipedia.org By selectively labeling specific parts of a protein or its environment, researchers can track the movement and interactions of different molecular components. synmr.in This provides insights into reaction mechanisms, protein folding, and ligand binding. clearsynth.comsynmr.in In neutron scattering, the large difference in neutron scattering length between hydrogen and deuterium allows for contrast matching, enabling the selective visualization of specific components within a larger assembly. nih.gov
Delineation of Key Research Themes and Applications for n-Octyl-α-D-glucopyranoside-d24
The unique properties of n-Octyl-α-D-glucopyranoside-d24 make it a valuable tool for a range of research applications, primarily centered around the structural and functional characterization of membrane proteins.
Key research themes include:
High-Resolution Structure Determination by NMR: The use of n-Octyl-α-D-glucopyranoside-d24 is critical for solution NMR studies of membrane proteins. nih.govtandfonline.com By providing a "silent" environment, it enables the acquisition of high-quality spectra, which are essential for determining the three-dimensional structure of the protein. nih.gov
Investigation of Protein-Detergent Interactions: Deuterium labeling can be used to map the interactions between the detergent and the membrane protein, providing insights into how the detergent micelle stabilizes the protein structure. pnas.org
Studies of Membrane Protein Dynamics: By combining deuterium labeling with techniques like NMR relaxation, researchers can investigate the dynamic behavior of membrane proteins within the detergent micelle, which is crucial for understanding their function. wikipedia.org
Interactive Data Table: Properties of n-Octyl-α-D-glucopyranoside and its Deuterated Analog
| Property | n-Octyl-α-D-glucopyranoside | n-Octyl-α-D-glucopyranoside-d24 |
| Molecular Formula | C14H28O6 sigmaaldrich.comcreative-biolabs.com | C14D24H4O6 sigmaaldrich.com |
| Molecular Weight | 292.37 g/mol sigmaaldrich.comnih.gov | 316.52 g/mol sigmaaldrich.com |
| CAS Number | 29781-80-4 sigmaaldrich.comcreative-biolabs.com | Not explicitly found, but related to deuterated forms. |
| Critical Micelle Concentration (CMC) in H2O | 0.3% - 0.6% creative-biolabs.com | Expected to be similar to the non-deuterated form. |
Interactive Data Table: Applications of Deuterated Surfactants in Biophysical Techniques
| Technique | Role of Deuterated Surfactant | Key Advantages |
| Nuclear Magnetic Resonance (NMR) | Minimizes background signal from the detergent. nih.govtandfonline.com | Improved spectral resolution and sensitivity, enabling the study of larger proteins. quora.comtandfonline.com |
| Small-Angle Neutron Scattering (SANS) | Provides contrast variation to highlight specific components. nih.govnih.gov | Allows for the determination of the shape and organization of protein-detergent complexes. nih.govresearchgate.net |
| Deuterium NMR | Probes the orientation and dynamics of the detergent molecules. wikipedia.orgtandfonline.com | Provides insights into the structure and behavior of the liquid-crystalline phases formed by the surfactant. tandfonline.comnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C14H28O6 |
|---|---|
Molecular Weight |
316.52 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D,11D,12D,13D,14D |
InChI Key |
HEGSGKPQLMEBJL-XCARCKBZSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@@]([C@]1([2H])O)([2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of N Octyl α D Glucopyranoside D24
Stereoselective Synthesis of Glucopyranoside Derivatives with n-Octyl Chains
The synthesis of n-octyl-α-D-glucopyranoside-d24 begins with the stereoselective formation of the α-glycosidic bond between a fully deuterated glucose moiety and a perdeuterated n-octanol. A common and effective method for achieving high α-selectivity is the Fischer glycosidation, which involves reacting a protected or unprotected glucose with an alcohol in the presence of an acid catalyst.
To produce the fully deuterated glucopyranoside, both starting materials must be perdeuterated. Perdeuterated D-glucose (D-glucose-d7) can be obtained through catalytic H/D exchange of D-glucose in heavy water (D₂O) under elevated temperature and pressure, often employing a heterogeneous catalyst such as platinum or palladium on carbon. Similarly, perdeuterated n-octanol (n-octanol-d17) can be synthesized via the reduction of perdeuterated octanoic acid or its ester derivatives with a strong deuteride reducing agent like lithium aluminum deuteride (LiAlD₄).
The stereoselective glycosylation is then carried out by reacting the perdeuterated D-glucose with perdeuterated n-octanol. To favor the formation of the α-anomer, specific reaction conditions and catalysts are employed. For instance, the reaction can be performed under thermodynamic control, which often favors the more stable α-anomer. The choice of protecting groups on the glucose moiety can also influence the stereochemical outcome. For example, using an acetyl-protected glucosyl bromide with a suitable promoter can lead to the desired α-glycoside. Following the glycosylation, any protecting groups are removed to yield the final n-octyl-α-D-glucopyranoside-d24.
Regiospecific Deuteration Strategies for Hydrocarbon and Carbohydrate Moieties
Achieving complete deuteration of both the n-octyl chain and the glucopyranoside ring is a critical step. For the n-octyl chain, a common strategy involves the reduction of a corresponding carboxylic acid or ester. Perdeuterated octanoic acid can be prepared through repeated cycles of H/D exchange of octanoic acid with D₂O in the presence of a catalyst like platinum oxide under hydrothermal conditions. This process replaces all the non-exchangeable protons on the alkyl chain with deuterium (B1214612). The resulting perdeuterated octanoic acid is then reduced to perdeuterated n-octanol using a powerful deuterating agent such as lithium aluminum deuteride.
For the carbohydrate moiety, perdeuterated D-glucose is the required starting material. This can be prepared by subjecting D-glucose to H/D exchange in D₂O with a heterogeneous catalyst. This method is effective for replacing the non-anomeric C-H protons with deuterium. It is important to note that the hydroxyl protons are readily exchangeable and will be deuterated by dissolution in D₂O. The combination of these regiospecific deuteration strategies ensures that all 24 non-exchangeable proton positions in the final product are occupied by deuterium atoms.
Advanced Analytical Techniques for Verification of Deuterium Incorporation and Purity (e.g., High-Resolution Mass Spectrometry, Quantitative NMR Spectroscopy)
Confirmation of the successful synthesis of n-octyl-α-D-glucopyranoside-d24 and the assessment of its isotopic purity and enrichment are performed using advanced analytical techniques.
High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining the molecular weight of the deuterated compound and assessing the extent of deuterium incorporation. By comparing the mass spectrum of the synthesized compound with its non-deuterated counterpart, the mass shift corresponding to the number of incorporated deuterium atoms can be precisely measured. The isotopic distribution pattern in the mass spectrum provides detailed information about the level of deuteration.
Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for verifying the structure and isotopic purity.
¹H NMR spectroscopy is used to detect any residual protons. In a fully deuterated sample, the proton signals should be absent or significantly diminished, allowing for a quantitative estimation of the deuteration level.
²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei. The spectrum provides information about the location and relative abundance of deuterium atoms in the molecule. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, confirming the positions of deuteration. magritek.com
¹³C NMR spectroscopy can also be used to confirm the carbon skeleton of the molecule and can show isotopic shifts upon deuteration, providing further evidence of successful labeling.
The combination of these techniques provides a comprehensive analysis of the synthesized n-octyl-α-D-glucopyranoside-d24, ensuring its structural integrity and high isotopic enrichment.
Table 1: Expected Analytical Data for n-Octyl-α-D-glucopyranoside-d24
| Analytical Technique | Expected Result |
| High-Resolution Mass Spectrometry (HRMS) | |
| Molecular Formula | C₁₄H₄D₂₄O₆ |
| Exact Mass | 316.3389 g/mol |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Absence or significant reduction of proton signals. |
| ²H NMR | Presence of signals corresponding to deuterons on the octyl chain and glucopyranoside ring. |
| ¹³C NMR | Characteristic signals for the 14 carbon atoms with potential isotopic shifts due to deuteration. |
Optimized Production Pathways for Research-Scale Applications
The synthesis of isotopically labeled compounds like n-octyl-α-D-glucopyranoside-d24 for research purposes requires careful optimization to maximize yield and isotopic enrichment while minimizing costs. Key aspects of an optimized production pathway include:
Efficient Deuteration of Starting Materials: Optimizing the catalytic H/D exchange reactions for both glucose and the octyl precursor is crucial. This involves selecting the most effective catalyst, reaction time, temperature, and pressure to achieve near-complete deuteration in a minimal number of steps.
High-Yield Stereoselective Glycosylation: The conditions for the Fischer glycosidation or other glycosylation methods must be fine-tuned to maximize the yield of the desired α-anomer. This includes the choice of catalyst, solvent, and reaction temperature.
Scalable Purification Methods: Developing efficient purification protocols, such as flash chromatography or recrystallization, is necessary to isolate the final product in high purity and on a scale suitable for research applications.
Cost-Effective Isotopic Labeling: Utilizing cost-effective sources of deuterium, such as D₂O, and minimizing the loss of expensive deuterated intermediates throughout the synthetic sequence are important economic considerations. europa.eunih.gov
By focusing on these optimization strategies, it is possible to develop robust and efficient pathways for the production of high-quality n-octyl-α-D-glucopyranoside-d24 for a wide range of research applications.
Biophysical Characterization of N Octyl α D Glucopyranoside D24 Aggregates and Assemblies
Investigations into Micellization Thermodynamics and Kinetics
The self-assembly of n-Octyl-α-D-glucopyranoside into micelles is a thermodynamically driven process governed by the hydrophobic effect. The thermodynamics and kinetics of this process are fundamental to its application in membrane protein science.
Determination of Critical Micelle Concentration (CMC) via High-Sensitivity Techniques
The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to form micelles. For n-Octyl-α-D-glucopyranoside, the CMC is significantly higher than its more commonly used β-anomer, reflecting differences in solubility and crystal structure. researchgate.net High-sensitivity techniques are employed to accurately determine this transition.
Surface tension measurements are a classic method, where the CMC is identified by a distinct break in the plot of surface tension versus surfactant concentration. Dye solubilization spectrophotometry, another common technique, relies on the change in the absorption or fluorescence spectrum of a hydrophobic dye molecule as it partitions into the hydrophobic core of the newly formed micelles.
Studies on alkyl α-D-glucopyranosides have shown that n-octyl α-D-glucopyranoside exhibits excellent surface activity. ciac.jl.cn The standard free energy of micellization (ΔG°mic) for these compounds is negative, indicating a spontaneous process, and this value becomes progressively more negative as the length of the alkyl chain increases. ciac.jl.cn
| Parameter | Value | Technique/Source |
| Critical Micelle Concentration (CMC) | ~0.3% - 0.6% (w/v) | UV Spectroscopy |
| Standard Free Energy of Micellization (ΔG°mic) | Negative (spontaneous process) | Surface Tensiometry |
This interactive table summarizes key thermodynamic data for n-Octyl-α-D-glucopyranoside micellization.
Elucidation of Micellar Architecture: Size, Shape, and Aggregation Number
The architecture of the micelles—their size, shape, and the number of monomers per micelle (aggregation number)—is crucial for their function, particularly in solubilizing membrane proteins. These parameters are typically investigated using scattering techniques.
Small-Angle Neutron Scattering (SANS) with Contrast Variation: SANS is an exceptionally powerful technique for studying the structure of multicomponent systems. The use of the deuterated compound, n-Octyl-α-D-glucopyranoside-d24, is specifically for SANS experiments. By strategically using D₂O or H₂O as the solvent, or a mixture of the two, researchers can manipulate the neutron scattering length density to "match out" certain components of a complex, making them effectively invisible to neutrons. This contrast variation approach allows for the unambiguous determination of the shape and size of the detergent micelle around a solubilized protein, or the conformation of the protein itself within the detergent shell.
While specific SANS data for n-Octyl-α-D-glucopyranoside-d24 micelles is not widely published, studies on the related β-anomer using SANS have modeled the micelles as ellipsoidal or cylindrical structures. researchgate.net For the β-anomer, aggregation numbers have been reported in the range of 27 to 100, with direct physical methods like dynamic light scattering suggesting an aggregation number of around 75. nih.govresearchgate.net
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic radius (Rh) of the micelles can be determined using the Stokes-Einstein equation. For the β-anomer, DLS has been used to determine a hydrodynamic radius of approximately 2.3 nm (23 Å). nih.gov
Molecular dynamics simulations have also been employed to compare the α- and β-anomers, investigating the stereochemical relationships and their impact on aggregate structure. researchgate.net
| Parameter | Typical Value (for related compounds) | Technique |
| Shape | Prolate Ellipsoidal / Cylindrical | SANS, Molecular Dynamics researchgate.net |
| Aggregation Number (Nagg) | 27 - 100 (for β-anomer) | DLS, Ultracentrifugation nih.gov |
| Hydrodynamic Radius (Rh) | ~2.3 nm (for β-anomer) | Dynamic Light Scattering (DLS) nih.gov |
This interactive table presents typical architectural parameters for octyl glucoside micelles, primarily derived from studies on the β-anomer.
Analysis of Micellar Dynamics and Exchange Processes
Micelles are not static structures but are in a constant state of dynamic equilibrium with free monomers in solution. The kinetics of these exchange processes, including the rate at which monomers enter and exit the micelle, are important for understanding how these detergents interact with and solubilize membranes.
Techniques such as stopped-flow fluorescence and time-resolved spectroscopy are well-suited to study these fast kinetic processes. rsc.orgedinst.com In a typical stopped-flow experiment, a solution of micelles containing a fluorescent probe is rapidly mixed with a solution without the probe, and the change in fluorescence is monitored over millisecond timescales to determine exchange rates. edinst.com However, specific studies applying these techniques to analyze the micellar dynamics of n-Octyl-α-D-glucopyranoside were not identified in the surveyed literature.
Influence of Solution Conditions on n-Octyl-α-D-glucopyranoside-d24 Aggregate Behavior
The behavior of surfactant aggregates is highly sensitive to the surrounding solution conditions. Changes in temperature, the concentration of salts (ionic strength), and pH can significantly alter the CMC, size, and shape of the micelles.
Temperature: For the related n-octyl-β-D-glucopyranoside, the molar mass of the micelle has been observed to vary with temperature, showing a maximum value at 36°C. researchgate.net The apparent enthalpy of micellization was found to be positive, decreasing above 25°C. researchgate.net In other studies, detergents like n-Octyl-α-D-glucopyranoside have been shown to have a stabilizing effect on proteins, increasing their melting temperature, which indicates a significant thermodynamic interaction that is dependent on temperature. rsc.org
Ionic Strength: The addition of salt to a non-ionic surfactant solution typically lowers the CMC and increases the aggregation number. The electrolytes screen the electrostatic repulsion between the polar headgroups (even in non-ionic surfactants, minor repulsions can exist), allowing the micelles to pack more tightly and grow in size.
pH Effects: As a non-ionic surfactant, the headgroup of n-Octyl-α-D-glucopyranoside carries no net charge. Therefore, its micellar properties are generally considered to be largely independent of pH over a wide range. However, extreme pH values could potentially affect the hydration layer around the glucose headgroup, leading to minor changes in aggregate behavior.
Applications in Membrane Protein Research and Structural Biology with N Octyl α D Glucopyranoside D24
Comprehensive Strategies for Membrane Protein Solubilization and Stability Enhancementisotope.comtandfonline.comresearchgate.netresearchgate.netnih.gov
The successful extraction and purification of membrane proteins hinge on the ability of detergents to mimic the native membrane environment, thereby preserving the protein's structural integrity and biological activity. researchgate.netresearchgate.net n-Octyl-α-D-glucopyranoside, and its deuterated counterpart, are frequently employed for this purpose due to their mild, non-denaturing properties and well-defined chemical structure. wikipedia.orgagscientific.comsigmaaldrich.com
Rational Design of Detergent-to-Protein Ratios for Optimal Extraction Yieldstandfonline.com
The efficiency of membrane protein extraction is highly dependent on the detergent concentration, which must be carefully optimized. huji.ac.il A critical parameter in this optimization is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. researchgate.net For effective solubilization, the detergent concentration must be significantly above its CMC to ensure the formation of micelles that can encapsulate the membrane protein. huji.ac.ilnih.gov
Studies have shown a direct correlation between increasing detergent concentration (above the CMC) and enhanced extraction efficiency for various membrane proteins. huji.ac.il For instance, with detergents like n-octyl-β-D-glucoside (OG), extraction efficiencies increase almost linearly at concentrations up to four times their CMC values. huji.ac.il However, excessively high detergent concentrations can lead to protein denaturation and precipitation. huji.ac.il Therefore, determining the optimal detergent-to-protein ratio is a crucial step to maximize the yield of functional protein. This often involves screening a range of detergent concentrations for each specific protein target. huji.ac.il
Table 1: Critical Micelle Concentration (CMC) of n-Octyl-β-D-glucopyranoside
| Detergent | CMC (mM) | CMC (% w/v) | Reference |
| n-Octyl-β-D-glucopyranoside | 20-25 | ~0.7 | wikipedia.orgmdpi.com |
| n-Octyl-β-D-thioglucopyranoside | 9 | - | nih.gov |
Comparative Analysis of Solubilization Efficacy Across Diverse Membrane Protein Familiesisotope.comtandfonline.comuniroma1.it
The effectiveness of a detergent can vary significantly depending on the specific class of membrane protein being studied. huji.ac.ilresearchgate.net While there is no single "best" detergent for all membrane proteins, comparative studies have provided valuable guidelines for initial detergent selection. huji.ac.ilresearchgate.net
Alkyl sugar detergents, including n-octyl-β-D-glucoside (OG), have demonstrated broad effectiveness in extracting a wide range of membrane proteins from various sources, such as bacteria and yeast. huji.ac.il For example, OG was found to be highly effective in extracting the potassium ion channel protein KcsA from E. coli membranes. huji.ac.il In a comparative study, OG extracted significantly more total protein from E. coli membranes than other detergents like LDAO. huji.ac.il However, for certain proteins, other detergents may prove more efficient, underscoring the importance of screening multiple detergents to optimize extraction yields for a specific target. huji.ac.il
Table 2: Comparative Extraction Efficiency of Selected Detergents
| Detergent | Relative Total Protein Extraction from E. coli membranes (compared to LDAO) | Reference |
| n-Octyl-β-D-glucoside (OG) | 10-fold more | huji.ac.il |
| Decyl Maltoside (DM) | 4-fold more | huji.ac.il |
| Fos-choline-10 | 4-fold more | huji.ac.il |
| Lauryldimethylamine-N-oxide (LDAO) | Baseline | huji.ac.il |
Advanced Structural Elucidation Techniques Employing n-Octyl-α-D-glucopyranoside-d24 Systems
The deuterated form of n-octyl-α-D-glucopyranoside is particularly valuable for structural biology techniques, most notably solution Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comresearchgate.net
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteinsisotope.comtandfonline.comwikipedia.orgcreative-biolabs.com
Solution NMR is a powerful technique for determining the three-dimensional structures and studying the dynamics of membrane proteins in a solution state that mimics their native environment. researchgate.netnih.gov The protein is typically solubilized in detergent micelles, which should be small enough to allow for the rapid tumbling of the protein-detergent complex, a prerequisite for obtaining high-resolution NMR spectra. tandfonline.comresearchgate.net
Glucoside detergents like n-octyl-α-D-glucopyranoside are considered suitable for NMR studies because they tend to form smaller protein-detergent complexes compared to maltoside detergents. nih.gov This is advantageous for achieving the high-quality spectra necessary for structural determination. tandfonline.comresearchgate.net
A significant challenge in the NMR study of membrane proteins is the presence of strong proton signals from the detergent itself, which can overlap with and obscure the signals from the protein of interest. tandfonline.comresearchgate.net The use of deuterated detergents, such as n-Octyl-α-D-glucopyranoside-d24, effectively overcomes this problem. tandfonline.comresearchgate.net
By replacing the hydrogen atoms of the detergent with deuterium (B1214612), the interfering proton signals from the detergent are eliminated from the ¹H NMR spectrum. tandfonline.comresearchgate.net This "proton background suppression" leads to a much cleaner and simplified spectrum, allowing for the unambiguous observation and analysis of the protein's signals. sigmaaldrich.com Furthermore, deuteration of the detergent eliminates potential proton relaxation pathways and strong dipole-dipole interactions that can cause line broadening, resulting in sharper and better-resolved NMR signals. tandfonline.comresearchgate.net This enhancement in spectral quality is crucial for the successful determination of high-resolution structures of membrane proteins by solution NMR. tandfonline.comresearchgate.net
Investigation of Protein Dynamics and Intermolecular Interactions via Isotopic Labeling
The use of isotopic labeling, particularly with deuterium, is a powerful strategy in structural biology. unl.ptnih.gov n-Octyl-β-D-glucopyranoside-d24, where the hydrogen atoms of the octyl chain are replaced with deuterium, is instrumental in Nuclear Magnetic Resonance (NMR) spectroscopy studies of membrane proteins. nih.gov
In solution-state NMR, the signals from the detergent used to solubilize the membrane protein can often overlap with and obscure the signals from the protein itself. By using the deuterated form of the detergent, these interfering signals are effectively eliminated from the proton NMR spectrum. nih.gov This "disappearance" of the detergent signal allows for the unambiguous observation of the protein's signals, leading to higher quality spectra with improved resolution and sensitivity. nih.gov This is crucial for studying the dynamics of the protein, as subtle changes in the protein's conformation and interactions with its environment can be monitored more accurately.
Optimized Sample Preparation for High-Resolution NMR Data Acquisition
The quality of NMR data is highly dependent on the sample preparation. For membrane proteins, this involves selecting a detergent that not only solubilizes the protein but also maintains its structural integrity and stability over the long acquisition times required for multi-dimensional NMR experiments. nih.govisotope.com n-Octyl-β-D-glucopyranoside is a popular choice due to its mild, non-denaturing properties and its ability to form small, uniform micelles. chemsynlab.commerckmillipore.com
The use of its deuterated counterpart, n-Octyl-β-D-glucopyranoside-d24, is a key optimization step for acquiring high-resolution NMR data. nih.gov By minimizing the background signal from the detergent, the signal-to-noise ratio for the protein's resonances is significantly improved. This allows for the detection of weaker signals and the measurement of subtle but important parameters like residual dipolar couplings (RDCs), which provide long-range structural information. The ability to obtain high-quality data is a prerequisite for the successful determination of high-resolution structures of membrane proteins in a solution environment that mimics the cell membrane. nih.gov
| Parameter | Benefit of using n-Octyl-β-D-glucopyranoside-d24 |
| Spectral Overlap | Eliminates interfering proton signals from the detergent. nih.gov |
| Spectral Resolution | Reduces line broadening effects from protein-detergent interactions. nih.gov |
| Sensitivity | Improves the signal-to-noise ratio for protein resonances. |
| Structural Information | Facilitates the measurement of subtle parameters like RDCs for detailed structural analysis. |
Neutron Scattering and Reflectivity for Membrane Protein-Detergent Complexes
Neutron scattering is a powerful technique for studying the structure of biological macromolecules in solution. A key advantage of this method is the significant difference in the neutron scattering length of hydrogen and its isotope, deuterium. This property is exploited in a technique called contrast variation.
Application of Contrast Variation for Dissecting Component Structures (Protein, Detergent, Lipid)
In a membrane protein-detergent complex, there are three main components: the protein, the detergent, and any associated lipids. By selectively deuterating different components, it is possible to make specific parts of the complex "invisible" to the neutron beam. This is achieved by matching the scattering length density of a particular component to that of the solvent, which is typically a mixture of H₂O and D₂O.
For instance, by using fully deuterated n-Octyl-β-D-glucopyranoside-d24 and a deuterated protein in a specific D₂O/H₂O mixture, the scattering from the detergent and protein can be matched to the solvent, making them effectively invisible. This allows for the direct observation of the structure and organization of any associated lipids. Conversely, by using a deuterated protein and a hydrogenated detergent, the detergent belt can be highlighted. The use of n-Octyl-β-D-glucopyranoside-d24 is particularly advantageous in these experiments as it allows for the systematic variation of the contrast of the detergent component.
Determination of Protein Embeddedness, Orientation, and Quaternary Organization in Micelles
Small-angle neutron scattering (SANS) experiments utilizing n-Octyl-β-D-glucopyranoside-d24 can provide crucial information about how a membrane protein is situated within the detergent micelle. By employing contrast variation, researchers can determine the extent to which the protein is embedded within the hydrophobic core of the micelle.
Furthermore, these studies can reveal the orientation of the protein within the micelle, which is often critical for its function. For proteins that form oligomers, SANS can be used to determine their quaternary structure within the micelle, providing insights into protein-protein interactions in a membrane-like environment.
Characterization of Protein-Detergent Belt Structure and Dimensions
The detergent molecules form a "belt" or micelle around the hydrophobic transmembrane regions of the protein, effectively solubilizing it in an aqueous environment. The structure and dimensions of this detergent belt are critical for maintaining the protein's native conformation.
By using n-Octyl-β-D-glucopyranoside-d24 in SANS experiments, the scattering contribution from the detergent can be isolated. This allows for the direct determination of the size, shape, and aggregation number of the detergent molecules forming the micelle around the protein. Molecular dynamics simulations have suggested that n-Octyl-β-D-glucopyranoside micelles are likely to have a non-spherical, prolate ellipsoid shape. nih.gov Understanding the protein-detergent belt is essential for interpreting structural data and for optimizing conditions for structural studies.
Integration with Single-Particle Cryo-Electron Microscopy (Cryo-EM) Sample Preparation for High-Resolution Reconstructions
Single-particle cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large macromolecular complexes. nih.gov For membrane proteins, sample preparation is a critical step that often involves the use of detergents to extract and stabilize the protein.
While cryo-EM does not directly rely on isotopic labeling in the same way as NMR or neutron scattering, the principles of sample optimization are shared. The use of a well-behaved detergent like n-Octyl-β-D-glucopyranoside is crucial for obtaining a homogeneous and stable sample of the membrane protein-detergent complex. This homogeneity is paramount for the computational alignment and averaging of thousands of particle images, which is the basis of high-resolution reconstruction in cryo-EM.
Crystallization Methodologies for Membrane Proteins in Deuterated Detergent Environments
The crystallization of integral membrane proteins (IMPs) for high-resolution structure determination by X-ray or neutron diffraction presents a significant challenge in structural biology. formulatrix.comnih.gov These proteins are naturally embedded within a complex lipid bilayer, making them insoluble in aqueous solutions. nih.gov Consequently, their extraction, purification, and crystallization necessitate the use of detergents, which are amphiphilic molecules that create a membrane-mimetic environment by forming micelles around the protein's hydrophobic surfaces. nih.govnih.govtandfonline.com The choice of detergent is a critical factor for success, as it must maintain the protein's native structure and function while also being conducive to the formation of well-ordered crystals. nih.govnih.gov
In specific biophysical studies, particularly those involving neutron diffraction, the use of deuterated detergents like n-Octyl-β-D-glucopyranoside-d24 is indispensable. nih.govornl.gov Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is crucial for reducing incoherent scattering from hydrogen atoms, which significantly improves the signal-to-noise ratio in neutron diffraction experiments. ornl.govnih.gov This allows for the precise localization of atoms, including hydrogen, and provides detailed insights into water networks and hydrogen bonding within the protein structure. nih.gov The principles of membrane protein crystallization remain the same, but the use of deuterated detergents introduces specific considerations into established methodologies such as vapor diffusion and lipidic cubic phase crystallization.
Vapor Diffusion
Vapor diffusion is the most common method for crystallizing both soluble and membrane proteins. nih.govnih.govstanford.edu The technique involves equilibrating a drop containing the purified protein-detergent complex (PDC), buffer, and a precipitant solution against a larger reservoir containing a higher concentration of the precipitant. stanford.edu Water vapor gradually diffuses from the drop to the reservoir, slowly increasing the concentration of the protein and precipitant in the drop until it reaches a state of supersaturation, which can lead to crystal nucleation and growth. nih.govstanford.edu
When crystallizing membrane proteins, the process is complicated by the interactions between the detergent, protein, and precipitant. nih.gov The detergent molecules form a micelle or "belt" around the hydrophobic transmembrane region of the protein, and these PDCs, not the protein alone, are the building blocks of the crystal lattice. nih.gov Therefore, detergent-detergent and protein-detergent interactions are as crucial as protein-protein interactions for forming crystal contacts. nih.gov
In the context of deuterated detergents, the methodology remains fundamentally the same. The protein is solubilized and purified in a deuterated detergent such as n-Octyl-β-D-glucopyranoside-d24. This PDC is then used to set up crystallization trials. It is important to note that crystallization conditions established with hydrogenous detergents may not be directly transferable and often require re-optimization, as deuterated buffers and reagents can alter solubility and crystal packing. ornl.gov
| Method | Principle | Role of Deuterated Detergent | Considerations |
| Vapor Diffusion | Slow evaporation of water from a protein/precipitant drop into a reservoir, increasing component concentration to induce crystallization. stanford.edu | Forms a deuterated micelle around the protein, becoming part of the crystal lattice. Essential for reducing incoherent background in neutron diffraction. nih.govnih.gov | Crystallization conditions may differ significantly from those with H2O-based solutions and hydrogenous detergents. ornl.gov |
| Lipidic Cubic Phase (LCP) | Protein is reconstituted into a lipid-based mesophase that mimics a cell membrane, allowing for 3D diffusion and crystallization. formulatrix.comyoutube.com | The deuterated detergent used for initial protein solubilization is carried into the LCP; its concentration and properties can affect the stability of the cubic phase itself. capes.gov.brnih.gov | High detergent concentrations can destabilize the LCP, potentially triggering a transition to a lamellar phase which may or may not be conducive to crystallization. youtube.comnih.gov |
Lipidic Cubic Phase (LCP) Crystallization
The lipidic cubic phase (LCP) or in meso method has emerged as a highly effective technique for crystallizing membrane proteins, particularly G protein-coupled receptors (GPCRs). formulatrix.comyoutube.com LCP is a mesophase formed by mixing specific lipids (most commonly monoolein) with an aqueous solution, creating a continuous, curved bicontinuous lipid bilayer that is perforated by a network of water channels. formulatrix.comyoutube.com This environment is more native-like than a detergent micelle, which can enhance protein stability and facilitate crystallization. formulatrix.com
In this method, the detergent-solubilized protein is mixed with the molten lipid, which spontaneously forms the LCP upon hydration. formulatrix.comcapes.gov.br The protein diffuses in three dimensions within the lipid bilayer of the LCP, and crystallization is induced by adding a precipitant solution. youtube.com However, the detergent carried over with the protein becomes an additive in the LCP mixture. capes.gov.brnih.gov The identity and concentration of this detergent can significantly impact the stability of the cubic phase. nih.gov High concentrations of some detergents can disrupt the LCP, causing it to transition into other phases, such as a lamellar phase, which can inhibit or sometimes promote crystallization. youtube.comnih.gov
When using a deuterated detergent like n-Octyl-β-D-glucopyranoside-d24, its interaction with the host lipid (e.g., monoolein) must be considered. While the primary purpose of the deuterated detergent is to enable neutron diffraction studies, its physicochemical properties, which may be subtly different from its hydrogenated counterpart, can influence the delicate balance of the LCP system. Therefore, careful screening of detergent concentrations and precipitant conditions is necessary to maintain the integrity of the cubic phase while promoting crystal growth. youtube.comcapes.gov.brnih.gov
| Detergent Property | Relevance to Crystallization | n-Octyl-β-D-glucopyranoside (Non-deuterated) |
| Critical Micelle Concentration (CMC) | The concentration at which detergents self-assemble into micelles. A high CMC facilitates detergent removal by dialysis. sigmaaldrich.comchemicalbook.com | High: ~20-25 mM sigmaaldrich.comchemicalbook.com |
| Aggregation Number | The average number of detergent molecules in a single micelle. This influences the size of the protein-detergent complex. sigmaaldrich.comnih.gov | ~27-100 (varies with method of determination) nih.gov |
| Micelle Molecular Weight | The total mass of the micelle. Smaller micelles are often preferred as they add less bulk to the PDC, potentially allowing for better crystal packing. mdpi.comresearchgate.net | ~8-29 kDa nih.gov |
| Chemical Nature | Non-ionic detergents are generally considered "mild" as they are less likely to denature the protein. mdpi.com | Non-ionic medchemexpress.comscbt.com |
Methodological Innovations and Experimental Paradigms with N Octyl α D Glucopyranoside D24
Development of Coupled Assay Systems for Membrane-Bound Enzyme Kinetics and Ligand Binding
The functional analysis of membrane-bound enzymes and receptors often requires their solubilization in a state that preserves activity. Detergents like octyl glucoside are instrumental in achieving this. Coupled assay systems are a powerful innovation for studying these proteins, particularly when the primary enzymatic reaction does not produce an easily detectable signal.
In a coupled assay, the product of the primary reaction becomes the substrate for a secondary (or tertiary) "coupling" enzyme, which in turn produces a measurable signal, such as a change in absorbance or fluorescence. nih.govnih.gov This strategy is especially valuable for carbohydrate-active enzymes (CAZymes), where the release of simple sugars is otherwise difficult to monitor in real-time. nih.gov For instance, a membrane-bound glycoside hydrolase solubilized with an octyl glucoside-family detergent can be studied by coupling its sugar-releasing activity to a dehydrogenase enzyme. The dehydrogenase then uses the released sugar as a substrate, leading to the reduction of NAD⁺ to NADH, which can be continuously monitored by the increase in absorbance at 340 nm. nih.gov
Table 1: Example of a Coupled Enzyme Assay for a Glucose-Releasing Membrane Enzyme
| Component | Role | Detection Method |
|---|---|---|
| Primary Enzyme | Membrane-bound glycosidase (e.g., cellulase) | - |
| Detergent | n-Octyl-α-D-glucopyranoside (solubilizes primary enzyme) | - |
| Substrate | Polysaccharide (e.g., cellulose) | - |
| Product 1 | Glucose | Becomes substrate for coupling enzyme |
| Coupling Enzyme 1 | Glucokinase | Phosphorylates glucose |
| Coupling Enzyme 2 | Glucose-6-phosphate dehydrogenase | Oxidizes G6P, reduces NADP⁺ |
| Product 2 | NADPH | Spectrophotometry (Absorbance at 340 nm) |
This table illustrates a multi-enzyme cascade where the activity of a detergent-solubilized primary enzyme is linked to a detectable output. nih.gov
This approach allows for detailed kinetic analysis (e.g., determination of Kₘ and Vₘₐₓ) and inhibitor screening of membrane proteins in a solubilized, yet active, state. The choice of detergent is critical to ensure that it does not interfere with the activity of either the primary or the coupling enzymes.
Integration into Liposome Reconstitution and Nanodisc Assembly for Functional Studies
To study membrane proteins in a more native-like lipid bilayer environment, they are often reconstituted into artificial membrane systems like liposomes or nanodiscs. Detergents are central to this process. The standard procedure involves first solubilizing the purified membrane protein in a detergent like octyl glucoside. This protein-detergent complex is then mixed with lipids that have also been solubilized by the same detergent, forming mixed micelles. nih.govmdpi.com
The crucial step is the subsequent removal of the detergent. Due to its high critical micelle concentration (CMC) of approximately 18-20 mM, n-octyl-β-D-glucopyranoside (a close analog of the alpha form) is readily removed by methods such as dialysis, gel filtration, or adsorption onto hydrophobic beads (e.g., Bio-Beads). nih.govnih.gov As the detergent concentration falls below the CMC, the lipids self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes or, in the presence of a membrane scaffold protein (MSP), nanodiscs. tandfonline.commdpi.comnih.gov
Liposome Reconstitution: This process yields spherical vesicles with the membrane protein embedded in the lipid bilayer. These proteoliposomes are invaluable for studying transport and channel activities, where maintaining a chemical gradient across the membrane is essential for function. nih.govnih.gov
Nanodisc Assembly: Nanodiscs are small, discoidal patches of lipid bilayer (~8-16 nm in diameter) encircled by two copies of an MSP. nih.gov They offer the advantage of presenting the membrane protein in a defined lipid environment while remaining fully soluble in aqueous solution, making them highly suitable for various biophysical and functional studies without the light-scattering issues associated with larger liposomes. mdpi.comnih.govresearchgate.net Successful assembly often requires careful optimization of the ratios between protein, lipid, and MSP. mdpi.com
The use of deuterated detergents like n-Octyl-α-D-glucopyranoside-d24 in these protocols is particularly advantageous when the final reconstituted system is intended for analysis by SANS or NMR to determine the structure of the protein within this membrane-like environment. tandfonline.comnih.gov
Spectroscopic Probes of Detergent-Lipid and Detergent-Protein Interfaces
Spectroscopic techniques provide molecular-level insights into the interactions between detergents, lipids, and membrane proteins.
Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent molecule. nih.gov In the context of membrane proteins, a fluorescent probe can be attached to the protein of interest. When the protein is solubilized in detergent micelles, the probe's rotational freedom is restricted, leading to a higher anisotropy value compared to the free probe in solution. This method can be used to study ligand binding; if a ligand binds to the solubilized protein, the resulting complex will be larger and tumble more slowly in solution, leading to a measurable increase in fluorescence anisotropy. nih.gov While deuteration of the detergent is not required for this technique, the detergent's ability to form stable, homogenous protein-detergent complexes is paramount for obtaining reliable data.
Attenuated Total Reflectance Infrared Spectroscopy (ATR-FTIR): ATR-FTIR is a powerful tool for studying the secondary structure and orientation of membrane proteins and peptides within a lipid environment. mdpi.comnih.gov The protein or lipid film is placed on an internal reflection element (IRE), and the infrared spectrum is recorded. The technique is sensitive to the conformation of the protein backbone (e.g., α-helix vs. β-sheet) and its orientation relative to the surface. nih.gov In studies using ATR-FTIR, deuteration of the solvent (from H₂O to D₂O) or specific sites on the protein is a common strategy to shift the vibrational frequencies of certain bonds (like N-H), which helps to resolve overlapping peaks and provides detailed structural information. researchgate.netresearchgate.net The detergent's role here is to facilitate the formation of a uniform, oriented film of protein and/or lipid on the ATR crystal.
Table 2: Application of Spectroscopic Techniques to Detergent-Solubilized Systems
| Technique | Information Gained | Role of Detergent | Relevance of Deuteration |
|---|---|---|---|
| Fluorescence Anisotropy | Molecular rotation, ligand binding, complex formation. nih.gov | Solubilizes and stabilizes the fluorescently-labeled protein. | Not directly relevant for the detergent; used for the probe's environment. |
| ATR-FTIR | Protein secondary structure, orientation, and conformational changes. mdpi.com | Facilitates formation of a uniform protein-lipid film on the ATR crystal. | Primarily used for the solvent (D₂O) or the protein to resolve spectral bands, not the detergent. researchgate.netresearchgate.net |
Application in High-Throughput Screening for Membrane Protein Drug Discovery Targets
Membrane proteins constitute a major class of drug targets. High-throughput screening (HTS) is essential for identifying lead compounds from large chemical libraries. sigmaaldrich.com A significant bottleneck in HTS for membrane protein targets is the preparation of large quantities of stable, functional protein.
Detergents like octyl glucosides are critical for this process. They are used to solubilize the target membrane protein from the expression host in a manner that preserves its native conformation and binding capabilities. sigmaaldrich.com The choice of detergent is a key parameter that must be optimized for each specific target to ensure stability and activity over the course of the screen.
The development of coupled assays (as described in section 5.1) that produce a robust optical signal (absorbance or fluorescence) is a key enabler for HTS. nih.gov By solubilizing the membrane protein target with a suitable detergent and coupling its activity to a detectable signal, it becomes possible to screen thousands of compounds rapidly in multi-well plate formats. The properties of n-octyl-α-D-glucopyranoside—being non-ionic, mild, and easily removable—make it and its analogs valuable candidates for developing such HTS campaigns against challenging membrane protein targets.
Computational and Theoretical Frameworks for N Octyl α D Glucopyranoside D24 Interactions
Atomistic and Coarse-Grained Molecular Dynamics Simulations of Detergent Micelles
Molecular dynamics (MD) simulations are a cornerstone for understanding the self-assembly of detergent molecules like n-Octyl-α-D-glucopyranoside-d24 into micelles. These simulations model the motion of atoms and molecules over time, governed by the principles of physics. Two primary approaches are used: all-atom (AA) and coarse-grained (CG) simulations.
All-atom (AA) simulations represent every atom in the system, including the detergent, water, and ions, providing a high-resolution view of molecular interactions. AA simulations of the related n-Octyl-β-D-glucopyranoside (OG) have shown that its micelles are generally not spherical, but rather adopt a prolate ellipsoid (rugby ball) shape, even near the critical micelle concentration (CMC). nih.govresearchgate.net These simulations reveal detailed information about the micelle's structure, such as the orientation of the glucose headgroups at the water-detergent interface. Radial distribution functions indicate that the hydroxyl groups of the glucose head are pointed outwards, forming hydrogen bonds with surrounding water molecules, which effectively hydrates the micelle surface. nih.gov However, the immense computational cost of AA simulations limits them to relatively small systems and short timescales, typically in the nanosecond range. nih.gov
The dynamic properties of these micelles, explored through simulations, include lipid wobble and chain isomerization, which are rapid motions occurring on the picosecond timescale. researchgate.net Slower motions, such as the rotation and diffusion of individual detergent molecules within the micelle, happen over nanoseconds. researchgate.net These simulations have successfully demonstrated micelle self-assembly from dispersed monomers on the nanosecond timescale, highlighting the power of MD to capture complex emergent behaviors. researchgate.net
Table 1: Comparison of Atomistic and Coarse-Grained Simulation Methodologies for Detergent Micelles
| Feature | Atomistic (AA) Simulations | Coarse-Grained (CG) Simulations |
|---|---|---|
| Resolution | Every atom is explicitly represented. nih.gov | Groups of atoms are represented as single "beads". nih.gov |
| Computational Cost | Very high; limits system size and timescale. nih.gov | Significantly lower; allows for larger systems and longer timescales. nih.gov |
| Accessible Timescale | Picoseconds to hundreds of nanoseconds. nih.gov | Nanoseconds to microseconds and beyond. nih.gov |
| Key Insights | Detailed hydrogen bonding, solvent orientation, precise packing at the interface. nih.gov | Micelle formation, fusion, large-scale shape fluctuations, and equilibrium properties. researchgate.net |
| Example Finding | Hydroxyl groups of the glucose head point outwards to hydrate (B1144303) the micelle surface. nih.gov | Two smaller micelles can merge, and dispersed lipids can aggregate into a stable micelle. researchgate.net |
In Silico Modeling of Detergent-Protein Interactions and Solubilization Processes
The primary function of detergents like n-Octyl-α-D-glucopyranoside-d24 in membrane biochemistry is to extract membrane proteins from the lipid bilayer and keep them in a stable, soluble state. In silico modeling provides a molecular window into this complex process.
Molecular dynamics simulations are used to study how detergent molecules replace the native lipid environment around a membrane protein. The simulations can reveal the structure of the protein-detergent complex, showing how the hydrophobic tails of the detergent cluster around the protein's transmembrane domain, while the hydrophilic glucose heads interface with the aqueous solvent. The effectiveness of a detergent is often related to its ability to match the hydrophobic thickness of the protein. For instance, MD simulations suggested that n-Octyl-β-D-glucopyranoside, with its relatively short octyl chain, would be a poor detergent for the GlpF protein because its hydrophobic length is insufficient to fully shield the protein's 25 Å hydrophobic region. researchgate.net This partial instability, however, can be advantageous in some contexts, as it may promote the protein-protein interactions necessary for crystallization. researchgate.net
Beyond all-atom simulations, computational techniques like molecular docking and pocket probing are employed to predict how and where detergent molecules will bind to a protein. nih.gov These methods can help in designing or selecting the optimal detergent for a specific protein. The goal is to form a stable ternary complex (protein-detergent-solvent) that preserves the protein's native conformation and function. Advanced in silico modeling can help elucidate the mechanisms of this stabilization, contributing to the rational design of protein stabilization strategies. nih.gov The evolution of these computational tools, including the use of machine learning and deep learning, is enhancing the ability to predict and analyze these complex interactions from protein sequence and structure data. mdpi.com
Development of Predictive Models for Membrane Protein Stability in Detergent Solutions
Maintaining the stability of a membrane protein once it is removed from its native lipid environment is a significant challenge. The choice of detergent is critical, and computational models are being developed to predict how a given detergent will affect a protein's stability.
A key area of research is the prediction of changes in folding stability (ΔΔG) upon amino acid mutations. Numerous computational tools have been developed for this purpose, using approaches that range from functions based on known protein structures to machine learning methods trained on large experimental datasets. nih.gov However, a significant finding is that these predictive methods perform substantially worse for membrane proteins than for soluble proteins. nih.gov This disparity underscores the unique challenges posed by the membrane environment, which is mimicked by the detergent solution. Factors such as the persistence of helical structures in the unfolded states of membrane proteins and the complex interactions between the protein, detergent, and solvent are not always captured accurately by existing models. nih.gov
The development of more accurate predictive models requires specific consideration of the detergent environment. The properties of the n-Octyl-α-D-glucopyranoside-d24 micelle—its size, shape, and charge neutrality—are critical parameters that must be incorporated into these models. The ultimate goal is to create algorithms that can reliably predict the stability of a specific membrane protein in a solution of a given detergent, thereby guiding experimental design for structural and functional studies.
Table 2: Summary of Evaluated Computational Methods for Predicting Protein Stability Changes (ΔΔG)
| Method Type | Approach | Performance on Membrane Proteins |
|---|---|---|
| Structure-Based Energetics | Uses functions to predict the energetic perturbation introduced by a mutation based on a known protein structure. nih.gov | Generally poor, with low correlation coefficients (<0.4) for membrane proteins. nih.gov |
| Machine Learning | Trains algorithms (e.g., Support Vector Machines, Neural Networks) on large datasets to combine physical, statistical, and empirical features for prediction. nih.gov | Also shows significantly worse performance for membrane proteins compared to soluble proteins. nih.gov |
| Sequence-Based Information | Calculates parameters based on sequence information alone to provide a baseline for comparison. nih.gov | Performance is often comparable to or better than more complex methods for the membrane protein dataset, highlighting the difficulty for current models. nih.gov |
Coarse-Grained Simulations of Detergent-Lipid Bilayer Perturbations
The process by which a detergent solubilizes a lipid bilayer is a dramatic, large-scale event involving membrane disruption, the formation of mixed detergent-lipid micelles, and ultimately the complete dissolution of the membrane. Coarse-grained (CG) molecular dynamics simulations are particularly well-suited to studying these perturbations due to their ability to model large systems over long timescales. mdpi.com
CG simulations can model the entire solubilization pathway. Initially, detergent monomers from the solution partition into the lipid bilayer. As their concentration in the membrane increases, they induce strain and alter the packing of lipid molecules. Experimental work with n-Octyl-β-D-glucopyranoside (OG) using atomic force microscopy has visualized these steps. Below its CMC, OG was observed to fluidize and dissolve gel-phase lipid domains within a bilayer without solubilizing the entire membrane. nih.gov This indicates a disorganization of lipid packing induced by the detergent. nih.gov
At concentrations above the CMC, the process accelerates dramatically. CG simulations can capture the formation of pores in the membrane, followed by the peeling away of lipid-detergent aggregates and the formation of mixed micelles. The simulations show how the detergent molecules orient themselves to shield the hydrophobic lipid tails from the aqueous environment, leading to the eventual breakdown of the bilayer structure. nih.gov These simulations are crucial for understanding how factors like detergent concentration, lipid composition (e.g., the presence of cholesterol), and temperature influence the efficiency and mechanism of solubilization. nih.gov For example, simulations have shown that cholesterol content can significantly impact the binding affinity of molecules to a bilayer, a factor that would also modulate detergent-membrane interactions. nih.gov
Table 3: Observed Effects of n-Octyl-β-D-glucopyranoside (OG) on Supported Lipid Bilayers
| OG Concentration | Observed Effect on Lipid Bilayer | Interpretation |
|---|---|---|
| Below Critical Micelle Concentration (CMC) | Did not solubilize the bilayer but instantly dissolved gel-phase DPPC domains into the liquid-phase DOPC matrix. nih.gov | OG molecules insert into the membrane and disorganize the tight molecular packing of the gel-phase lipids, causing them to fluidize. nih.gov |
| Above Critical Micelle Concentration (CMC) | Provoked the complete and immediate desorption of the entire bilayer from the support surface. nih.gov | At high concentrations, the detergent rapidly saturates and breaks down the bilayer structure, forming mixed micelles that detach from the surface. nih.gov |
| Post-Solubilization | Patches of bilayer material redeposited onto the bare surface, eventually recovering a continuous bilayer. nih.gov | This suggests a dynamic equilibrium where detergent-lipid micelles can fuse and re-form a bilayer, a key process in membrane reconstitution protocols. nih.gov |
Future Prospects and Comparative Research Directions for N Octyl α D Glucopyranoside D24
Comparative Analysis with Non-Deuterated and Alternative Detergent Systems in Specialized Research Areas
The primary value of n-Octyl-α-D-glucopyranoside-d24 lies in its application in research areas where hydrogen signals from the detergent would interfere with the analysis of the target molecule. This is most prominent in solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).
In solution-state NMR , detergents are crucial for solubilizing membrane proteins to create protein-detergent complexes that are small enough to yield high-resolution spectra. tandfonline.comnih.gov The use of a deuterated detergent like n-Octyl-α-D-glucopyranoside-d24 is highly beneficial as it eliminates intense, interfering proton signals from the detergent itself. tandfonline.com This "disappearance" of the detergent in ¹H-NMR spectra also removes strong dipole-dipole interactions that cause line broadening, resulting in significantly improved spectral resolution and sensitivity. tandfonline.comtandfonline.com While some studies suggest that for very large protein-detergent complexes, the quality of certain heteronuclear correlation spectra may not differ significantly between non-deuterated and perdeuterated detergents, the use of deuterated variants is considered essential for more advanced and sensitive NMR experiments. tandfonline.com
For Small-Angle Neutron Scattering (SANS) , deuteration is fundamental to the technique of contrast variation. researchgate.netrsc.org SANS is used to study the shape and assembly of biological macromolecules in solution. researchgate.netmdpi.com By using a deuterated detergent and adjusting the D₂O/H₂O ratio of the solvent, researchers can "match out" the scattering contribution of the detergent micelle. This effectively makes the detergent belt invisible to neutrons, allowing for the unambiguous study of the size and shape of the solubilized membrane protein. mdpi.com This approach is impossible with non-deuterated detergents.
The table below provides a comparative overview of n-Octyl-α-D-glucopyranoside-d24 and its non-deuterated counterpart, as well as another common detergent, n-dodecyl-β-D-maltoside (DDM).
Table 1: Comparative Analysis of Detergent Systems
| Feature | n-Octyl-α-D-glucopyranoside-d24 | n-Octyl-α/β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltoside (DDM) |
|---|---|---|---|
| Primary Advantage | Eliminates ¹H signals in NMR; Enables contrast matching in SANS. tandfonline.comresearchgate.net | Mild, non-denaturing solubilization of membrane proteins. moleculardimensions.com | Often considered highly stabilizing for a wide range of membrane proteins. researchgate.net |
| Key Application Area | Solution-state NMR, SANS, single-crystal neutron diffraction. tandfonline.comnih.gov | General solubilization, purification, and crystallization of membrane proteins. medchemexpress.comsigmaaldrich.com | Structural studies (X-ray crystallography, Cryo-EM) requiring high protein stability. researchgate.netnih.gov |
| Micelle Properties | Small, uniform micelles (similar to non-deuterated form). sigmaaldrich.com | High Critical Micelle Concentration (CMC), forms small micelles, easily removed by dialysis. sigmaaldrich.com | Lower CMC, forms larger micelles, generally considered more stabilizing but harder to remove. researchgate.net |
| Limitations | High cost and complex synthesis. tandfonline.comnih.gov | Can be destabilizing for some delicate proteins compared to DDM. researchgate.netnih.gov | Large micelle size can be problematic for NMR and some crystal packing. nih.gov |
While glucosides like OG are popular for being mild and non-denaturing, alternative detergents such as the maltose-neopentyl glycols (MNGs) or various facial amphiphiles have been developed to stabilize membrane proteins that are recalcitrant to traditional detergents. researchgate.netnih.gov The deuteration of these novel amphiphiles is a key future step to combine their superior stabilizing properties with the analytical advantages of isotopic labeling.
Identification of Research Gaps and Emerging Challenges in Deuterated Detergent Applications
Despite their utility, the application of deuterated detergents like n-Octyl-α-D-glucopyranoside-d24 faces significant hurdles and reveals gaps in the current research landscape.
The most significant challenge is the cost and complexity of chemical synthesis . tandfonline.comnih.gov Producing perdeuterated molecules is a multi-step, low-yield process, making these compounds substantially more expensive than their hydrogenated counterparts. This high cost can be prohibitive for the large-scale screening required to find the optimal detergent for a given membrane protein. tandfonline.com
This leads to a major research gap: the limited variety of commercially available deuterated detergents . tandfonline.comresearchgate.net The toolkit of deuterated detergents is a small fraction of the hundreds of non-deuterated amphiphiles available. Researchers are often forced to use a suboptimal but available deuterated detergent, which may compromise the stability and functional integrity of the membrane protein under study. isotope.commdpi.com
Furthermore, there are emerging challenges related to the fundamental understanding of detergent-protein interactions . It is known that detergents can alter the native structure and stability of membrane proteins. nih.govacs.org However, the specific effects of deuteration on these interactions are not well-characterized. While deuterium (B1214612) isotope effects on protein structure are generally considered minor, they can be significant in certain contexts and could potentially influence protein function or stability. tandfonline.com A deeper investigation into how perdeuteration of a detergent affects the thermodynamics of micelle formation and protein stabilization is needed.
Table 2: Research Gaps and Challenges in Deuterated Detergent Use
| Area | Identified Gap or Challenge | Implication for Research |
|---|---|---|
| Availability & Cost | High cost and synthetic complexity limit commercial availability. tandfonline.comtandfonline.com | Restricts widespread use, particularly in high-throughput screening methods. |
| Detergent Variety | Very few types of deuterated detergents are available compared to non-deuterated ones. tandfonline.comresearchgate.net | Researchers may not have access to the optimal deuterated detergent for their specific protein, potentially leading to instability. isotope.com |
| Biophysical Understanding | The impact of deuteration on detergent-protein interactions and protein stability is not fully understood. tandfonline.com | Potential for subtle, uncharacterized structural or functional perturbations in the protein of interest. |
| Methodological Inertia | Finding optimal conditions for a new deuterated detergent is resource-intensive. | Researchers may default to using well-established but potentially suboptimal deuterated detergents like d-DDM or d-DPC. nih.govtandfonline.com |
Potential for Integration with Advanced Bioengineering and Nanotechnology Platforms
The unique properties of n-Octyl-α-D-glucopyranoside-d24 make it a candidate for integration with emerging technologies in bioengineering and nanotechnology. These platforms demand precise structural and functional characterization, where deuterated molecules can provide essential advantages.
One area of potential is in the study of membrane proteins immobilized on nanotechnology surfaces , such as gold electrodes or sensor chips. nih.gov In these systems, techniques like neutron reflectometry can be used to probe the structure of the protein and its interaction with the surface. Using a deuterated detergent would allow researchers to precisely model the system by making the detergent component "invisible," thus isolating the structural signature of the protein.
Furthermore, n-Octyl-α-D-glucopyranoside-d24 is instrumental in characterizing self-assembled nanostructures . Detergents form various structures like micelles and bicelles, which are used as membrane mimetics. abcam.com When integrated into more complex systems like lipid nanodiscs, deuterated detergents can be used in SANS experiments to help define the precise location and conformation of an embedded protein within the nanoscale platform. mdpi.com This is critical for developing and validating nanocarriers for drug delivery or creating stable, single-molecule platforms for biosensor applications.
The combination of deuterated detergents with engineered protein systems, such as those stabilized by directed evolution or bound to specific antibodies (Fabs), presents another frontier. Here, the enhanced resolution afforded by deuteration in NMR could be crucial for mapping binding interfaces or characterizing conformational changes in these highly engineered, multi-component complexes. researchgate.net
Development of Next-Generation Deuterated Amphiphiles for Enhanced Research Capabilities
The future of membrane protein structural biology will likely depend on the development of novel amphiphiles that are more effective than traditional detergents at maintaining protein stability and function. nih.govnih.gov A critical research direction is the synthesis of deuterated versions of these next-generation compounds.
Currently available detergents are often inadequate for many challenging membrane proteins, which tend to denature or aggregate. researchgate.netnih.gov This has driven the creation of innovative amphiphiles with different architectures, such as:
Maltose-Neopentyl Glycols (MNGs): These have shown superior performance in stabilizing G-protein coupled receptors (GPCRs) and other complex membrane proteins. nih.gov
Steroid-Based Facial Amphiphiles: Molecules based on cholate (B1235396) or deoxycholate are designed to present a "flat" hydrophobic face to the protein, which can be less disruptive than the micellar environment of single-chain detergents. nih.gov
Detergent-free systems: While not detergents, polymers used in systems like SMALPs (Styrene-Maleic Acid Lipid Particles) or NCMNS (Native Cell Membrane Nanodiscs) extract proteins within a patch of their native lipid bilayer. mdpi.com Deuterated versions of these polymers could offer new ways to study proteins in near-native environments using neutron-based methods.
The synthesis of deuterated analogues of these advanced amphiphiles is the next logical step. A "d-MNG" or a deuterated facial amphiphile could combine the enhanced stabilizing properties of the novel scaffold with the analytical power of isotopic labeling for NMR and SANS. This would allow researchers to tackle previously intractable membrane protein targets, providing clearer structural views and deeper functional insights. The development of more efficient and cost-effective synthetic routes for deuteration will be paramount to making these next-generation tools accessible to the broader scientific community. tandfonline.com
Q & A
Q. What are the recommended methods for synthesizing n-Octyl β-D-glucopyranoside-d24, and how can its structural integrity be verified post-synthesis?
Synthesis typically employs direct acylation techniques, where deuterated octanol reacts with glucose derivatives under controlled conditions . Post-synthesis, structural verification requires a combination of nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation, mass spectrometry (MS) for molecular weight validation (e.g., deuterium incorporation), and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (LC/MS-ELSD) to assess purity (>90% as a baseline) . For isotopic labeling confirmation, isotope ratio mass spectrometry (IRMS) is recommended.
Q. What safety precautions should be taken when handling n-Octyl β-D-glucopyranoside-d24 in laboratory settings?
The compound is classified as a skin irritant (Category 2), severe eye irritant (Category 2), and respiratory irritant (STOT SE 3) under GHS guidelines . Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Conducting experiments in a fume hood to minimize inhalation risks.
- Immediate rinsing with water for 15+ minutes upon skin/eye contact . Storage should comply with flammability protocols (e.g., away from ignition sources), and disposal must follow institutional guidelines for deuterated organics.
Advanced Research Questions
Q. How does the deuterated form (n-Octyl β-D-glucopyranoside-d24) influence its physicochemical properties compared to the non-deuterated analogue in membrane protein solubilization studies?
Deuteration alters hydrogen bonding dynamics and hydrophobic interactions due to isotopic mass effects. For example:
- Critical Micelle Concentration (CMC): Deuterated surfactants often exhibit slightly lower CMC values (e.g., ~0.5–1 mM reduction) due to increased hydrophobic stability .
- Thermal Stability: Deuterated micelles may show enhanced resistance to temperature-induced disaggregation, critical for studying thermophilic membrane proteins. Comparative studies should use dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to quantify these effects .
Q. What experimental approaches are suitable for analyzing the micellar behavior and critical micelle concentration (CMC) of n-Octyl β-D-glucopyranoside-d24?
Key methodologies include:
- Surface Tension Measurements: Plotting surface tension vs. log concentration to identify the inflection point (CMC).
- Fluorescence Spectroscopy: Using pyrene as a probe to monitor polarity changes in micellar environments .
- Small-Angle X-ray Scattering (SAXS): To determine micelle size and shape. Hexanoyl derivatives of this compound (e.g., 6-O-hexanoyl) have been studied for their enhanced surfactant properties, providing a framework for deuterated analogue analysis .
Q. How can researchers optimize the purification of n-Octyl β-D-glucopyranoside-d24 to achieve high purity (>95%) for sensitive biochemical assays?
Purification strategies involve:
- Column Chromatography: Silica gel columns with gradient elution (e.g., chloroform/methanol mixtures) to separate deuterated impurities.
- Recrystallization: Solvent systems like ethanol/water mixtures improve crystallinity.
- LC/MS-ELSD Validation: Ensures purity thresholds are met, as demonstrated in studies achieving ≥90% purity for similar glucopyranosides .
Q. In molecular docking studies, how does the acylation of n-Octyl β-D-glucopyranoside-d24 (e.g., hexanoyl derivatives) affect its interaction with viral proteases such as SARS-CoV-2?
Hexanoylated derivatives (e.g., 6-O-hexanoyl) exhibit enhanced binding affinity to viral proteases due to increased hydrophobic interactions with active sites. For example:
- Docking Scores: Hexanoyl derivatives show improved binding energies (ΔG ≤ −8.5 kcal/mol) compared to non-acylated forms .
- Solubility-Potency Balance: Acylation improves membrane permeability but may reduce aqueous solubility, necessitating surfactant optimization for in vitro assays. Computational methods (AutoDock Vina) combined with MD simulations are recommended to validate these interactions .
Contradictions and Considerations
- Safety Data Consistency: While and align on hazard classifications, researchers must verify regional regulatory updates (e.g., REACH amendments) for compliance.
- Synthesis Variability: Direct acylation () may yield different impurity profiles compared to enzymatic methods (not covered in provided evidence), requiring tailored purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
